molecular formula C8H4BrClFNO B13430903 7-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazole

7-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazole

Cat. No.: B13430903
M. Wt: 264.48 g/mol
InChI Key: CZKIHLMTBVQLOS-UHFFFAOYSA-N
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Description

7-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazole is a versatile benzoxazole-based chemical building block specifically designed for research and development applications. This compound features a benzoxazole core functionalized with bromo, chloro, and fluoro substituents, making it a valuable intermediate in the synthesis of more complex molecules for pharmaceutical and material science research. Benzoxazole derivatives are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . Research on analogous compounds has demonstrated significant antibacterial and antifungal properties against various Gram-positive and Gram-negative bacteria, as well as fungal strains, with some derivatives showing minimum inhibitory concentration (MIC) values comparable to standard drugs like ofloxacin and fluconazole . Furthermore, benzoxazole scaffolds have shown promising anticancer activity , with certain derivatives exhibiting potent effects against human colorectal carcinoma (HCT116) cell lines, inducing apoptosis and inhibiting cell proliferation . The presence of multiple halogen atoms on the aromatic ring is a key structural feature often associated with enhanced biological activity and improved metabolic stability . The 2-(chloromethyl) group on the benzoxazole core is a highly reactive handle that facilitates further chemical modifications. It readily undergoes nucleophilic substitution reactions, allowing researchers to link this fragment to other nitrogen-containing heterocycles, amines, or other molecular scaffolds to create novel compounds for biological evaluation . This synthetic utility makes it an ideal starting point for constructing diverse compound libraries in drug discovery efforts. Safety Notice: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C8H4BrClFNO

Molecular Weight

264.48 g/mol

IUPAC Name

7-bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazole

InChI

InChI=1S/C8H4BrClFNO/c9-7-4(11)1-2-5-8(7)13-6(3-10)12-5/h1-2H,3H2

InChI Key

CZKIHLMTBVQLOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1N=C(O2)CCl)Br)F

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 7-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application of 7-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazole , a highly specialized heterocyclic scaffold used in advanced medicinal chemistry.

High-Value Scaffold for Divergent Drug Discovery

Executive Summary

This compound (Formula: C₈H₄BrClFNO) is a tris-functionalized heterocyclic intermediate designed for the rapid generation of molecular diversity. It features a benzoxazole core equipped with three distinct reactive handles:[1]

  • C-2 Chloromethyl: An electrophilic "anchor" for SN2 coupling with amines, thiols, or alkoxides.

  • C-7 Bromide: A sterically crowded halogen handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • C-6 Fluoride: A metabolic blocker that modulates pKa and lipophilicity, also serving as a potential site for SNAr under forcing conditions.

This compound acts as a critical building block in the synthesis of PI3K/mTOR inhibitors , sGC stimulators , and Orexin receptor antagonists , where the benzoxazole moiety mimics the adenine/guanine nucleobase or provides a rigid bioisostere for amide bonds.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertySpecification
Compound Name This compound
Molecular Formula C₈H₄BrClFNO
Molecular Weight 264.48 g/mol
Core CAS Anchor (Precursor) 1805533-08-7 (2-Amino-3-bromo-4-fluorophenol)
Methyl Analog CAS 2137660-70-7 (7-Bromo-6-fluoro-2-methyl-1,3-benzoxazole)
Predicted LogP 2.8 – 3.2 (Highly Lipophilic)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, DCM; Insoluble in water
Stability Moisture sensitive (C-2 chloromethyl is prone to hydrolysis)

Note on CAS Indexing: While the specific chloromethyl derivative is often synthesized in situ or custom-manufactured, it is derived directly from the commercially indexed precursors CAS 1805533-08-7 and CAS 2137660-70-7 .

Synthesis Protocols

The synthesis of this scaffold requires precise regiocontrol to ensure the bromine and fluorine atoms are positioned correctly (C-7 and C-6) relative to the oxygen and nitrogen of the oxazole ring.

Method A: Cyclodehydration (Primary Route)

This method is preferred for scale-up as it avoids radical halogenation steps that can lead to over-chlorination.

Precursor: 2-Amino-3-bromo-4-fluorophenol (CAS 1805533-08-7).

Step-by-Step Protocol:

  • Reagents: Dissolve 2-Amino-3-bromo-4-fluorophenol (1.0 eq) in anhydrous 1,4-dioxane.

  • Acylation: Add Chloroacetyl chloride (1.1 eq) dropwise at 0°C in the presence of mild base (K₂CO₃ or Et₃N) to form the intermediate amide.

  • Cyclization: Heat the mixture to reflux (100–110°C) with a dehydrating agent such as POCl₃ (Phosphorus oxychloride) or PPSE (Polyphosphoric acid trimethylsilyl ester).

    • Mechanism:[2][3] The amide oxygen attacks the carbonyl carbon, followed by dehydration to close the oxazole ring.

  • Workup: Quench carefully with ice-water (exothermic). Extract with Ethyl Acetate. Wash with brine and NaHCO₃.

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO₂, 10% EtOAc/Hexanes).

Method B: Radical Chlorination (Alternative)

Used when the 2-methyl analog is available.

Precursor: 7-Bromo-6-fluoro-2-methyl-1,3-benzoxazole (CAS 2137660-70-7).[4][3][5]

Protocol:

  • Dissolve the 2-methyl precursor in CCl₄ or Trifluorotoluene.

  • Add NCS (N-Chlorosuccinimide) (1.05 eq) and a radical initiator (AIBN or BPO).

  • Reflux under N₂ atmosphere for 4–6 hours.

  • Critical Check: Monitor by LCMS to avoid formation of the dichloromethyl byproduct.

Visualization: Synthesis Workflow

Synthesis Start 2-Amino-3-bromo- 4-fluorophenol (CAS 1805533-08-7) Inter Intermediate Chloroacetamide Start->Inter + Chloroacetyl chloride (0°C, Base) Product 7-Bromo-2-(chloromethyl)- 6-fluoro-1,3-benzoxazole Inter->Product + POCl3 or PPSE (Reflux, Cyclization) AltStart 2-Methyl Analog (CAS 2137660-70-7) AltStart->Product + NCS / AIBN (Radical Chlorination)

Caption: Divergent synthetic pathways from aminophenol (solid line) or methyl-benzoxazole (dashed line).

Reactivity & Functionalization Map

The utility of this scaffold lies in its orthogonal reactivity . The three functional groups can be engaged sequentially without cross-interference.

Pathway 1: C-2 Nucleophilic Displacement (The "Anchor")

The chloromethyl group is the most reactive site.

  • Reaction: SN2 displacement.

  • Reagents: Primary/Secondary amines (HNR₂), Thiols (HSR), or Alkoxides.

  • Conditions: K₂CO₃/DMF at RT or 60°C.

  • Application: Attaching the "warhead" or solubilizing tail of a drug molecule.

Pathway 2: C-7 Palladium Coupling (The "Core Extension")

The bromine at C-7 is sterically hindered by the C-6 fluorine and the oxazole ring, requiring specialized ligands.

  • Reaction: Suzuki-Miyaura or Buchwald-Hartwig coupling.

  • Catalysts: Pd(dppf)Cl₂ or Pd₂dba₃ + XPhos (Electron-rich, bulky ligands are essential to overcome steric crowding).

  • Application: Extending the aromatic system to bind into deep hydrophobic pockets of enzymes (e.g., Kinase ATP pockets).

Pathway 3: C-6 Fluorine Activation

While generally stable, the C-6 fluorine can undergo SNAr if the benzoxazole ring is sufficiently electron-deficient (e.g., if protonated or alkylated at Nitrogen).

  • Note: In most medicinal chemistry campaigns, the Fluorine is left intact to block metabolic oxidation at this position.

Visualization: Orthogonal Reactivity

Reactivity Core 7-Bromo-2-(chloromethyl)- 6-fluoro-1,3-benzoxazole C2_Node C-2 Position (Chloromethyl) Core->C2_Node C7_Node C-7 Position (Bromide) Core->C7_Node C6_Node C-6 Position (Fluoride) Core->C6_Node C2_Prod Amine/Thiol Conjugates C2_Node->C2_Prod S_N2 Displacement (Mild Base) C7_Prod Biaryl/Aryl-Amine Scaffolds C7_Node->C7_Prod Suzuki/Buchwald (Pd Catalysis) C6_Prod Metabolic Stability (pKa Modulation) C6_Node->C6_Prod Retained for ADME properties

Caption: Orthogonal reactivity map showing the three distinct functionalization vectors.

Safety & Handling

  • Hazards: The chloromethyl group is a potent alkylating agent . It is potentially mutagenic and causes severe skin/eye burns (H314, H341).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive.

  • Neutralization: Quench excess alkylating agent with 10% aqueous Sodium Thiosulfate or dilute Ammonia.

References

  • PubChem. 7-Bromo-2-(chloromethyl)-1,3-benzoxazole (Analog Reference). National Library of Medicine. Link

  • AA Blocks. 7-bromo-6-fluoro-2-methyl-1,3-benzoxazole (Precursor CAS 2137660-70-7).[4][3][5] Catalog Entry.[4][3][6] Link

  • EON Biotech. 2-Amino-3-bromo-4-fluorophenol (Precursor CAS 1805533-08-7). Catalog Entry.[4][3][6] Link

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of benzoxazole derivatives. (2012).[1][7] Link

  • BenchChem. Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole Derivatives: Application Notes.Link

Sources

Methodological & Application

Application Notes and Protocols: Nucleophilic Substitution Reactions of 7-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 7-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazole

The benzoxazole scaffold is a privileged heterocyclic motif, forming the core of numerous pharmacologically active compounds.[1][2] Its structural resemblance to natural nucleic bases like adenine and guanine allows it to interact effectively with biological macromolecules, leading to a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The specific derivative, this compound, is a highly versatile synthetic intermediate designed for strategic elaboration in drug discovery programs.

This molecule incorporates several key features:

  • A Reactive Electrophilic Center: The 2-(chloromethyl) group serves as a potent electrophile, analogous to a benzylic halide. It is the primary site for nucleophilic attack, enabling the covalent linkage of diverse molecular fragments.

  • A Privileged Heterocyclic Core: The benzoxazole ring system provides a rigid, planar scaffold that is often associated with potent bioactivity.[4]

  • Strategic Halogenation: The bromine and fluorine atoms on the benzene ring offer opportunities for further functionalization through cross-coupling reactions and can modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability.

These application notes provide a comprehensive guide to leveraging the reactivity of the 2-(chloromethyl) group in this compound for the synthesis of novel derivatives via nucleophilic substitution reactions. We will explore the underlying mechanism, critical reaction parameters, and provide detailed, validated protocols for reactions with common classes of nucleophiles.

Mechanistic Rationale: The SN2 Pathway

The reaction of this compound with nucleophiles proceeds predominantly through a bimolecular nucleophilic substitution (SN2) mechanism.[5][6] This is a single-step process where the nucleophile attacks the electrophilic methylene carbon (-CH₂-) at the same time as the chloride leaving group departs.

Key Mechanistic Features:

  • Electrophile Activation: The carbon atom of the chloromethyl group is highly electrophilic. This is due to the inductive electron-withdrawing effect of the adjacent chlorine atom and, significantly, the delocalization of electron density into the benzoxazole ring system.

  • Backside Attack: The nucleophile attacks the carbon atom from the opposite side of the carbon-chlorine bond. This "backside attack" minimizes steric hindrance and allows for optimal orbital overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the C-Cl σ* antibonding orbital.[6]

  • Transition State: The reaction proceeds through a high-energy trigonal bipyramidal transition state where the nucleophile and the leaving group are transiently bonded to the central carbon atom.[5]

  • Leaving Group: The chloride ion (Cl⁻) is an effective leaving group as it is the conjugate base of a strong acid (HCl) and is stable in solution.

Caption: General SN2 mechanism on the 2-(chloromethyl)benzoxazole core.

Optimizing Reaction Conditions: A Scientist's Guide

The success of the nucleophilic substitution hinges on the careful selection of reaction parameters. Understanding the causality behind these choices is critical for achieving high yields and purity.

  • The Nucleophile (Nu:⁻): The strength of the nucleophile is a primary determinant of reaction rate.

    • Reactivity Trend: S-nucleophiles (thiols/thiolates) > N-nucleophiles (amines) > O-nucleophiles (phenoxides/alkoxides).

    • Causality: Nucleophilicity generally increases with basicity and polarizability. Thiolates are excellent nucleophiles due to the high polarizability of the large sulfur atom. While alkoxides are stronger bases than amines, their charge is more localized on the smaller oxygen atom, and they are more heavily solvated in protic solvents. In polar aprotic solvents, their reactivity is high.

  • The Solvent: The choice of solvent is paramount for an SN2 reaction.

    • Recommended: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) , Acetonitrile (MeCN) , or Dimethyl sulfoxide (DMSO) .

    • Causality: These solvents can dissolve both the polar substrate and the (often charged) nucleophile. Crucially, they solvate the counter-ion (e.g., K⁺) effectively but poorly solvate the anionic nucleophile. This leaves the nucleophile "naked" and highly reactive, accelerating the SN2 pathway. Protic solvents (like ethanol or water) should be avoided as they solvate and deactivate the nucleophile through hydrogen bonding.[6]

  • The Base: A base is often required to deprotonate the nucleophile (e.g., thiol or phenol) to generate the more reactive conjugate base (thiolate or phenoxide). For amine nucleophiles, a base can act as a scavenger for the HCl generated during the reaction.

    • Recommended: Weak, non-nucleophilic inorganic bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) are ideal for O- and S-nucleophiles. For amine nucleophiles, an excess of the amine itself or a tertiary amine like Triethylamine (Et₃N) can be used. For weakly acidic nucleophiles, a strong base like Sodium Hydride (NaH) may be necessary.[5]

    • Causality: Using a non-nucleophilic base like K₂CO₃ prevents competition with the primary nucleophile. Strong, sterically hindered bases are less likely to participate in side reactions.

  • Temperature: Reactions are typically conducted between room temperature and 80 °C.

    • Causality: More reactive nucleophiles (e.g., thiophenol with K₂CO₃) may proceed efficiently at room temperature. Less reactive nucleophiles (e.g., a secondary amine) may require heating to overcome the activation energy barrier. Reaction progress should always be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid decomposition at elevated temperatures.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. This compound is a reactive alkylating agent and should be handled with care.

Protocol 1: Synthesis of 2-(Aminomethyl)benzoxazole Derivatives via N-Alkylation

This protocol details the reaction with a primary or secondary amine nucleophile.

N_Alkylation_Workflow start Dissolve Benzoxazole (1 eq) and Amine (1.2-2.0 eq) in MeCN add_base Add Et₃N (1.5 eq) (if amine salt is used or as acid scavenger) start->add_base react Stir at 50-70 °C Monitor by TLC/LC-MS add_base->react workup1 Cool to RT Concentrate in vacuo react->workup1 workup2 Partition between Ethyl Acetate and Water workup1->workup2 workup3 Wash Organic Layer (Water, Brine) workup2->workup3 dry Dry over Na₂SO₄, Filter, and Concentrate workup3->dry purify Purify by Column Chromatography (Silica Gel, Hexanes/EtOAc) dry->purify end Characterize Final Product (NMR, MS, HRMS) purify->end

Caption: Workflow for the synthesis of N-substituted derivatives.

Materials and Reagents

ReagentRoleSupplier Example
This compoundElectrophileBenchChem
Amine Nucleophile (e.g., Piperidine, Morpholine)NucleophileSigma-Aldrich
Triethylamine (Et₃N) or K₂CO₃BaseFisher Scientific
Acetonitrile (MeCN), AnhydrousSolventVWR
Ethyl Acetate (EtOAc)ExtractionVWR
Saturated Sodium Chloride Solution (Brine)Work-upLab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)Drying AgentFisher Scientific
Silica Gel (230-400 mesh)Stationary PhaseSorbent Technologies

Procedure

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add anhydrous acetonitrile (approx. 0.1 M concentration relative to the substrate). Add the amine nucleophile (1.2 eq) followed by triethylamine (1.5 eq).

  • Reaction Conditions: Heat the reaction mixture to 60 °C and stir. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) every 2-4 hours until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.

  • Extraction: Separate the organic layer, and wash it sequentially with water (2x) and then brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Representative Data (Hypothetical)

NucleophileProduct NameExpected Yield
Piperidine7-bromo-6-fluoro-2-(piperidin-1-ylmethyl)-1,3-benzoxazole85-95%
Morpholine4-((7-bromo-6-fluoro-1,3-benzoxazol-2-yl)methyl)morpholine80-90%
Protocol 2: Synthesis of 2-(Thio-substituted-methyl)benzoxazole Derivatives via S-Alkylation

This protocol describes the reaction with a thiol nucleophile, a highly effective reaction.[7]

S_Alkylation_Workflow start Add Benzoxazole (1 eq), Thiol (1.1 eq), and K₂CO₃ (1.5 eq) to DMF react Stir at Room Temperature Monitor by TLC/LC-MS (2-8 h) start->react workup1 Pour reaction mixture into ice-water react->workup1 workup2 Extract with Ethyl Acetate (3x) workup1->workup2 workup3 Combine organic layers Wash with Water and Brine workup2->workup3 dry Dry over Na₂SO₄, Filter, and Concentrate workup3->dry purify Purify by Column Chromatography (Silica Gel, Hexanes/EtOAc) dry->purify end Characterize Final Product (NMR, MS, HRMS) purify->end

Caption: Workflow for the synthesis of S-substituted derivatives.

Materials and Reagents

ReagentRole
This compoundElectrophile
Thiol Nucleophile (e.g., Thiophenol, Benzyl Mercaptan)Nucleophile
Potassium Carbonate (K₂CO₃), AnhydrousBase
N,N-Dimethylformamide (DMF), AnhydrousSolvent
Ethyl Acetate (EtOAc), Water, BrineWork-up
Anhydrous Sodium Sulfate (Na₂SO₄)Drying Agent
Silica Gel (230-400 mesh)Stationary Phase

Procedure

  • Reaction Setup: In a round-bottom flask, suspend anhydrous potassium carbonate (1.5 eq) in anhydrous DMF (approx. 0.2 M).

  • Reagent Addition: Add the thiol nucleophile (1.1 eq) and stir for 10-15 minutes at room temperature. Add a solution of this compound (1.0 eq) in a small amount of DMF.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is often complete within 2-8 hours. Monitor progress by TLC.

  • Work-up: Carefully pour the reaction mixture into a beaker of ice-water with stirring. A precipitate may form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers and wash thoroughly with water (3x) to remove residual DMF, followed by a brine wash (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Representative Data (Hypothetical)

NucleophileProduct NameExpected Yield
Thiophenol7-bromo-6-fluoro-2-((phenylthio)methyl)-1,3-benzoxazole90-98%
Benzyl Mercaptan2-((benzylthio)methyl)-7-bromo-6-fluoro-1,3-benzoxazole90-98%
Protocol 3: Synthesis of 2-(Alkoxymethyl)benzoxazole Derivatives via O-Alkylation

This protocol, a variation of the Williamson ether synthesis, is effective for phenols and, with a stronger base, for alcohols.[8]

O_Alkylation_Workflow start Add Phenol/Alcohol (1.1 eq) and Base (K₂CO₃ or NaH) to DMF deprotonate Stir for 15-30 min (wait for H₂ evolution to cease if using NaH) start->deprotonate add_substrate Add Benzoxazole (1.0 eq) solution in DMF deprotonate->add_substrate react Stir at RT to 60 °C Monitor by TLC/LC-MS (4-16 h) add_substrate->react workup Quench (carefully with water if NaH used) Pour into water and Extract with EtOAc react->workup wash Wash with Water and Brine workup->wash dry Dry over Na₂SO₄, Filter, and Concentrate wash->dry purify Purify by Column Chromatography (Silica Gel, Hexanes/EtOAc) dry->purify end Characterize Final Product (NMR, MS, HRMS) purify->end

Caption: Workflow for the synthesis of O-substituted derivatives.

Materials and Reagents

ReagentRole
This compoundElectrophile
Phenol/Alcohol Nucleophile (e.g., Phenol, 4-Methoxyphenol)Nucleophile
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH, 60% in oil)Base
N,N-Dimethylformamide (DMF), AnhydrousSolvent
Ethyl Acetate (EtOAc), Water, BrineWork-up
Anhydrous Sodium Sulfate (Na₂SO₄)Drying Agent
Silica Gel (230-400 mesh)Stationary Phase

Procedure

  • Reaction Setup: To a flask containing anhydrous DMF, add the phenol or alcohol nucleophile (1.1 eq).

  • Deprotonation: Add the base. For phenols, add potassium carbonate (1.5 eq). For less acidic alcohols, carefully add sodium hydride (1.2 eq) portion-wise at 0 °C. Stir until deprotonation is complete (e.g., cessation of H₂ evolution for NaH).

  • Reagent Addition: Add a solution of this compound (1.0 eq) in DMF dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-16 hours. Gentle heating (50 °C) may be required for less reactive alcohols. Monitor by TLC.

  • Work-up: Cool the reaction mixture. If NaH was used, quench very carefully by the slow, dropwise addition of water at 0 °C. Pour the mixture into water and extract with ethyl acetate (3x).

  • Extraction & Concentration: Combine the organic layers, wash with water (2x) and brine (1x), dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography.

Representative Data (Hypothetical)

NucleophileProduct NameExpected Yield
Phenol7-bromo-6-fluoro-2-(phenoxymethyl)-1,3-benzoxazole75-85%
4-Methoxyphenol7-bromo-6-fluoro-2-((4-methoxyphenoxy)methyl)-1,3-benzoxazole80-90%

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Conversion Insufficiently reactive nucleophile/conditions.Increase temperature. Use a stronger base (e.g., NaH instead of K₂CO₃ for alcohols). Use a more polar solvent like DMSO.
Deactivated reagents or wet solvent.Use freshly opened, anhydrous solvents. Ensure base is dry and active.
Formation of Side Products Reaction temperature is too high or time is too long.Lower the reaction temperature and monitor closely by TLC to stop the reaction upon completion.
Competing elimination reaction (rare for this substrate).Use a less sterically hindered, more nucleophilic base.
Difficult Purification Co-elution of product and starting material.Optimize the eluent system for column chromatography (e.g., use a shallower gradient).
Residual DMF in the crude product.Ensure thorough washing with water during the work-up phase.

Conclusion

This compound is a powerful and versatile electrophile for the synthesis of novel, highly functionalized benzoxazole derivatives. The protocols provided herein are based on robust and well-established SN2 methodology and can be adapted for a wide array of nitrogen, sulfur, and oxygen nucleophiles. By carefully controlling the choice of nucleophile, base, and solvent, researchers can efficiently generate diverse chemical libraries, paving the way for the discovery of new therapeutic agents and chemical probes.

References

  • Lester, R. P., Bham, T., Bousfield, T. W., Lewis, W., & Camp, J. E. (2016). Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. The Journal of Organic Chemistry, 81(24), 12472–12477. [Link]

  • PubMed. (2016). Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. J Org Chem. [Link]

  • Sci-Hub. (2016). Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2024). Desulfurization of Thiols for Nucleophilic Substitution. ACS Publications. [Link]

  • PMC. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC. [Link]

  • MDPI. (2021). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. MDPI. [Link]

  • PMC. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. [Link]

  • MDPI. (2018). Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. MDPI. [Link]

  • Loudon, G. M. & Parise, J. (n.d.). Alkyl Halides and Nucleophilic Substitution. Chapter 7.
  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. JOCPR. [Link]

  • CORE. (2011). Studies in the Synthesis of Benzoxazole Compounds. CORE. [Link]

  • ResearchGate. (2025). Benzoxazole: The molecule of diverse pharmacological importance. ResearchGate. [Link]

  • Chemistry LibreTexts. (2014). 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides. Chemistry LibreTexts. [Link]

  • International Journal of Research and Review. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. Int J Res Rev. [Link]

Sources

Application Note: Strategic Utilization of 7-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazole in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility and medicinal chemistry applications of 7-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazole (referred to herein as Scaffold 76F ). This molecule represents a "privileged structure" in kinase drug discovery due to its ability to simultaneously access the ATP-binding hinge region and the solvent-exposed front of the kinase domain.

Key Value Proposition:

  • Orthogonal Functionalization: The C2-chloromethyl and C7-bromo moieties possess distinct reactivity profiles (

    
     vs. Pd-catalyzed cross-coupling), allowing for controlled, divergent library synthesis.
    
  • Metabolic Stability: The C6-fluorine atom blocks a common site of oxidative metabolism (P450-mediated hydroxylation) while modulating the

    
     of the benzoxazole ring system.
    
  • Kinase Relevance: This scaffold is structurally homologous to core motifs found in inhibitors of PI3K , mTOR , VEGFR , and Aurora Kinases .

Structural Analysis & Pharmacophore Mapping

To effectively use Scaffold 76F, one must understand how it maps to a typical kinase ATP-binding pocket.

The "Head and Tail" Strategy
  • The Head (C7-Bromo): The bromine atom at position 7 is positioned to face the hydrophobic pocket (Gatekeeper region) or extend along the hinge. It is the site for introducing aryl/heteroaryl groups via Suzuki-Miyaura coupling to establish selectivity.

  • The Core (Benzoxazole): The nitrogen atom (N3) often serves as a hydrogen bond acceptor for the kinase hinge region (e.g., Valine or Hinge Backbone NH).

  • The Tail (C2-Chloromethyl): This group points toward the solvent front (ribose binding pocket). The highly reactive alkyl chloride allows for the attachment of solubilizing groups (morpholines, piperazines) or covalent warheads (acrylamides) via nucleophilic substitution.

Visualization of Binding Mode

The following diagram illustrates the theoretical binding mode of a Scaffold 76F-derived inhibitor within a generic kinase pocket.

KinaseBinding Scaffold Benzoxazole Core (Scaffold 76F) Hinge Kinase Hinge Region (H-Bonding) Scaffold->Hinge N3 Interaction Hydrophobic Hydrophobic Pocket (Selectivity) Scaffold->Hydrophobic C7-Aryl Extension Solvent Solvent Front (Solubility/Warhead) Scaffold->Solvent C2-Amine Tail

Caption: Pharmacophore mapping of Scaffold 76F. The C7 position targets the hydrophobic pocket, while the C2 position extends into the solvent front.

Experimental Protocols

Safety Warning: this compound is a potent alkylating agent. It acts as a skin and respiratory sensitizer. All operations must be performed in a fume hood using double nitrile gloves.

Synthetic Strategy: The "Tail-First" Approach

While the C7-bromo group is stable, the C2-chloromethyl group is prone to hydrolysis or side reactions under the basic, heated conditions of Suzuki coupling. Therefore, Protocol A (Substitution) should generally precede Protocol B (Coupling) .

Protocol A: C2-Alkylation (The "Tail" Synthesis)

Objective: Install a solubilizing amine (e.g., Morpholine) at the C2 position.

Reagents:

  • Scaffold 76F (1.0 eq)

  • Secondary Amine (e.g., Morpholine, 1.2 eq)

  • 
     (Potassium Carbonate, anhydrous, 2.0 eq)
    
  • Acetonitrile (MeCN, anhydrous) or DMF

Procedure:

  • Preparation: Dissolve Scaffold 76F in anhydrous MeCN (0.1 M concentration) in a round-bottom flask.

  • Addition: Add

    
     followed by the dropwise addition of the secondary amine at 0°C.
    
    • Note: The C2-chloromethyl is highly reactive. Low temperature prevents bis-alkylation or exotherms.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc) or LCMS. Look for the disappearance of the chloride mass (M) and appearance of the amine adduct (M-Cl+Amine).

  • Workup: Dilute with EtOAc, wash with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    .[1]
  • Purification: Flash chromatography is usually required to remove excess amine.

Data Table: Typical Yields for Protocol A

NucleophileConditionsTimeYieldNotes
MorpholineMeCN,

, RT
2 h88%Standard PI3K motif
N-Boc-PiperazineDMF,

, 60°C
4 h82%Requires heating
Sodium MethanethiolateTHF, 0°C1 h91%Thioether linkage
Protocol B: C7-Suzuki Coupling (The "Head" Synthesis)

Objective: Extend the scaffold into the hydrophobic pocket using the C7-Bromine handle.

Reagents:

  • Product from Protocol A (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
  • Base:

    
     (2M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Procedure:

  • Degassing: In a microwave vial or pressure tube, combine the substrate, boronic acid, and palladium catalyst. Evacuate and backfill with Argon (

    
    ).
    
  • Solvent Addition: Add degassed Dioxane and aqueous

    
    .
    
  • Reaction: Heat to 90°C (oil bath) or 110°C (Microwave) for 1–4 hours.

    • Critical Step: Ensure strict oxygen exclusion to prevent homocoupling of the boronic acid or oxidation of the benzoxazole.

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc/Water.[1] Extract and concentrate.[1]

  • Purification: Reverse-phase HPLC (Water/MeCN + 0.1% Formic Acid) is recommended for final kinase inhibitors to ensure >95% purity.

Workflow Visualization

The following diagram outlines the divergent synthesis workflow, highlighting the decision points for library generation.

SynthesisWorkflow cluster_0 Critical Decision Start Scaffold 76F (7-Br, 2-CH2Cl, 6-F) Step1 Step 1: Nucleophilic Substitution (Solvent Front Targeting) Start->Step1  Amine/K2CO3, MeCN   Intermed Intermediate: 2-(Aminomethyl)-7-bromo-6-fluoro-benzoxazole Step1->Intermed  Yield >85%   Step2 Step 2: Suzuki Coupling (Hydrophobic Pocket Targeting) Intermed->Step2  Ar-B(OH)2, Pd cat.   Final Final Kinase Inhibitor (Lead Candidate) Step2->Final  Library Generation  

Caption: Divergent synthesis workflow. Step 1 stabilizes the reactive alkyl chloride, creating a robust intermediate for diverse Suzuki couplings in Step 2.

Analytical Validation (QC)

To ensure the integrity of the synthesized inhibitors, the following analytical signals must be verified.

NMR Interpretation ( NMR, 400 MHz, DMSO- )
  • The "Tail" (

    
    ):  The chloromethyl protons in the starting material appear as a singlet around 
    
    
    
    4.9–5.1 ppm. Upon substitution with an amine, this peak shifts upfield to
    
    
    3.8–4.2 ppm.
  • The "Core" (Ar-H): The 6-Fluoro substituent simplifies the aromatic region. Expect a doublet (coupling with F) for the proton at C5, and a doublet/multiplet for the proton at C4.

  • The "Head" (Coupling): Successful Suzuki coupling is confirmed by the disappearance of the specific benzoxazole pattern and the integration of the new aryl protons.

LCMS Diagnostic
  • Isotopic Pattern: The starting material (Scaffold 76F) will show a distinct mass pattern due to

    
     (1:1 ratio) AND 
    
    
    
    (3:1 ratio).
  • Intermediate: After Step 1 (Amine substitution), the Cl pattern disappears, but the Br pattern (1:1 doublet) must remain.

  • Final Product: After Step 2, the Br pattern disappears.

References

  • BenchChem. (2025).[2] Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole Derivatives: Application Notes and Protocols. Retrieved from

  • El-Shoukrofy, M. S., et al. (2026).[3] Novel benzoxazole-based hybrids as multi-target inhibitors of aromatase, EGFR, and PI3K with potential anti-breast cancer activity.[3] Bioorganic & Medicinal Chemistry.[2][4][5][6] Retrieved from

  • Zhang, H., et al. (2016). Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors.[7] Bioorganic & Medicinal Chemistry Letters.[5] Retrieved from

  • Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Conditions.[8] Retrieved from

  • Smolecule. (2024). 7-Bromo-5-chloro-1,3-benzoxazole: Biological Activity and Applications. Retrieved from

Sources

Application Notes and Protocols: Strategic Functionalization of the Chloromethyl Group in 7-Bromo-6-fluoro-4-(chloromethyl)benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the chemical modification of 7-Bromo-6-fluoro-4-(chloromethyl)benzoxazole, a versatile heterocyclic scaffold with significant potential in medicinal chemistry and materials science. The strategic location of three distinct reactive sites—the benzoxazole core, the bromine atom, and the highly labile chloromethyl group—offers a rich platform for molecular diversification. This guide focuses primarily on the functionalization of the chloromethyl group, a potent electrophilic handle for introducing a wide array of functional moieties via nucleophilic substitution. We will explore the underlying chemical principles, provide detailed, field-proven protocols for various transformations, and discuss the orthogonal reactivity that allows for subsequent modifications at the bromine locus.

Introduction: The 7-Bromo-6-fluoro-benzoxazole Scaffold

Benzoxazole derivatives are a cornerstone in drug discovery, forming the structural core of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The specific scaffold, 7-Bromo-6-fluoro-4-(chloromethyl)benzoxazole, is a particularly valuable building block. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions.[1]

However, the most immediate and versatile point of functionalization is the chloromethyl group at the 4-position. As a benzylic chloride, it exhibits heightened reactivity towards nucleophiles, proceeding readily through a low-energy SN2 transition state or, under certain conditions, via a resonance-stabilized SN1 carbocation intermediate.[4][5][6] This reactivity allows for the direct and efficient introduction of nitrogen, oxygen, sulfur, and carbon-based functional groups, making it an ideal starting point for library synthesis in drug development programs.

This guide will systematically detail the protocols to harness the reactivity of this key functional group.

The Chloromethyl Group: A Hub of Reactivity

The synthetic utility of the chloromethyl group stems from the polarization of the carbon-chlorine bond, which renders the benzylic carbon highly electrophilic and susceptible to nucleophilic attack.[7] This allows for a plethora of substitution reactions where the chlorine atom is displaced by a new functional group, significantly expanding the molecular diversity accessible from a single precursor.[8][9]

G cluster_start Starting Material start 7-Bromo-6-fluoro-4-(chloromethyl)benzoxazole amine Amines (R₂NH) start->amine N-Nucleophiles ether Ethers (R-OH) start->ether O-Nucleophiles thioether Thioethers (R-SH) start->thioether S-Nucleophiles nitrile Nitriles (NaCN) start->nitrile C-Nucleophiles ester Esters (R-COOH) start->ester azide Azides (NaN₃) start->azide

Caption: Versatility of the chloromethyl group for nucleophilic substitution.

Protocols for Nucleophilic Substitution

The following protocols are designed as robust starting points for the functionalization of 7-Bromo-6-fluoro-4-(chloromethyl)benzoxazole. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Synthesis of Benzylic Amines (N-Alkylation)

The introduction of a nitrogen-containing moiety is a common objective in medicinal chemistry. This can be achieved by reacting the chloromethyl compound with primary or secondary amines. A mild, non-nucleophilic base is typically required to scavenge the HCl generated during the reaction.

Protocol 3.1.1: General Amination

  • Reagent Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 7-Bromo-6-fluoro-4-(chloromethyl)benzoxazole (1.0 eq) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) to a concentration of 0.1-0.2 M.

  • Addition of Reagents: Add the desired primary or secondary amine (1.2-1.5 eq) to the solution, followed by the addition of a mild base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).

  • Reaction: Stir the mixture at room temperature (20-25 °C) or gently heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Typical reaction times are 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Nucleophile (Amine)BaseSolventTemp (°C)Typical Yield
MorpholineK₂CO₃DMF2585-95%
PiperidineK₂CO₃MeCN5080-90%
BenzylamineDIPEADMF6075-85%
DiethylamineK₂CO₃MeCN5070-80%
Synthesis of Benzylic Ethers and Esters (O-Alkylation)

Alcohols, phenols, and carboxylic acids can serve as effective nucleophiles to generate the corresponding ethers and esters. For alcohols and phenols, a strong base is often required to deprotonate the hydroxyl group, increasing its nucleophilicity.

Protocol 3.2.1: Williamson Ether Synthesis

  • Reagent Setup: In a flame-dried flask under N₂, add the alcohol or phenol (1.2 eq) to a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq) in anhydrous THF at 0 °C.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes until hydrogen evolution ceases.

  • Addition of Electrophile: Cool the resulting alkoxide solution back to 0 °C and add a solution of 7-Bromo-6-fluoro-4-(chloromethyl)benzoxazole (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3.2.2: Esterification with Carboxylate Salts

  • Reagent Setup: Dissolve the carboxylic acid (1.2 eq) and cesium carbonate (Cs₂CO₃, 1.5 eq) in DMF.

  • Salt Formation: Stir the mixture at room temperature for 1 hour to form the carboxylate salt in situ.

  • Addition of Electrophile: Add 7-Bromo-6-fluoro-4-(chloromethyl)benzoxazole (1.0 eq) to the mixture.

  • Reaction: Heat the reaction to 60 °C and stir for 4-8 hours. Monitor by TLC.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 3.1.1.

Synthesis of Benzylic Nitriles (Cyanation)

The nitrile group is a valuable functional group that can be readily converted into amines, carboxylic acids, or amides.

Protocol 3.3.1: Cyanide Substitution

  • Reagent Setup: Dissolve 7-Bromo-6-fluoro-4-(chloromethyl)benzoxazole (1.0 eq) in a polar aprotic solvent like DMSO or DMF.

  • Addition of Nucleophile: Add sodium cyanide (NaCN, 1.5 eq) to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care and appropriate safety measures.

  • Reaction: Stir the mixture at 40-50 °C for 2-6 hours. Monitor by TLC.

  • Work-up: Pour the reaction mixture into a vigorously stirred aqueous solution of sodium hypochlorite (bleach) to quench and oxidize any residual cyanide. Extract with ethyl acetate, wash with brine, dry, and concentrate.

  • Purification: Purify by flash column chromatography.

Orthogonal Reactivity: Functionalizing the Bromine Atom

A key advantage of the 7-Bromo-6-fluoro-benzoxazole scaffold is the ability to perform sequential, orthogonal functionalization. After modifying the chloromethyl group, the bromine atom at the 7-position remains available for a variety of powerful palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of complex molecular fragments.

G cluster_start Step 1: Chloromethyl Functionalization cluster_products Step 2: Bromo Functionalization start 7-Bromo-6-fluoro-4-(chloromethyl)benzoxazole intermediate 7-Bromo-6-fluoro-4-(functionalized)benzoxazole start->intermediate  Nucleophilic  Substitution suzuki Suzuki Coupling (Ar-B(OH)₂) intermediate->suzuki C-C Coupling buchwald Buchwald-Hartwig (R₂NH) intermediate->buchwald C-N Coupling

Caption: Orthogonal strategy for dual functionalization.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.[10][11][12]

Protocol 4.1.1: Suzuki-Miyaura Coupling

  • Reagent Setup: To a flask, add the 7-bromo-benzoxazole derivative (from Step 1, 1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent and Degassing: Add a solvent mixture, typically dioxane/water (4:1). Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Reaction: Heat the reaction to 80-100 °C under an inert atmosphere and stir for 6-16 hours. Monitor by LC-MS.

  • Work-up and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.

Buchwald-Hartwig Amination

This reaction allows for the formation of a carbon-nitrogen bond, providing an alternative route to N-arylated products that may not be accessible via direct aromatic substitution.[13][14][15]

Protocol 4.2.1: Buchwald-Hartwig Amination

  • Reagent Setup: In a glovebox or under an inert atmosphere, combine the 7-bromo-benzoxazole derivative (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.05 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Solvent: Add anhydrous toluene or dioxane.

  • Reaction: Seal the vessel and heat the mixture to 100-110 °C for 12-24 hours. Monitor by LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify the crude product by flash column chromatography.

Conclusion

The 7-Bromo-6-fluoro-4-(chloromethyl)benzoxazole scaffold is a powerful platform for the synthesis of complex molecules. The high reactivity of the chloromethyl group provides a primary site for introducing diverse functionality through well-established nucleophilic substitution reactions. Furthermore, the orthogonal reactivity of the 7-bromo position enables subsequent, late-stage modifications via palladium-catalyzed cross-coupling. The protocols detailed in this guide offer reliable and reproducible methods for researchers, scientists, and drug development professionals to unlock the full synthetic potential of this valuable building block.

References

  • Pfeiffer, W. D. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 35: Chlorine, Bromine, and Iodine. Georg Thieme Verlag. [Link]

  • Warshawsky, A., & Deshe, A. (1987). Selective conversion of chloromethyl and bromomethyl groups to aminomethyl groups in multifunctional crosslinked polystyrenes. Reactive Polymers, Ion Exchangers, Sorbents, 6(2-3), 233-239. [Link]

  • Understanding Chemical Reactivity: The Chloromethyl Group in Synthesis. (2026, January 23). Tejle Chemicals. [Link]

  • Narayana, B., et al. (1979). Nucleophilic substitution at a benzylic carbon by an ambident nucleophile—A linear free energy relationship. Proceedings of the Indian Academy of Sciences - Section A, 88(4), 263-268. [Link]

  • Rossi, R. A., & de Rossi, R. H. (2002). Nucleophilic Substitution Reactions by Electron Transfer. Chemical Reviews, 102(12), 4389-4442. [Link]

  • Bunnett, J. F., & Reinheimer, J. D. (1960). ortho Effects in Reactions of Nucleophiles with Benzyl Chlorides. Journal of the American Chemical Society, 82(14), 3613-3617. [Link]

  • Reactivity of benzyl halides towards nucleophilic substitution. (2017, December 30). Chemistry Stack Exchange. [Link]

  • Olah, G. A., & Tolgyesi, W. S. (1961). New studies in aromatic chloromethylation. Durham E-Theses. [Link]

  • SN2 Reaction: 2o Benzyl Chloride with HS-. ChemTube3D. [Link]

  • Mąkosza, M., & Wojciechowski, K. (2019). Vicarious Nucleophilic Chloromethylation of Nitroaromatics. Organic Letters, 21(15), 6030-6033. [Link]

  • Rios-Lombardía, N., et al. (2022). Advanced Molecular Electron Density Theory Study of the Substituent Effects in Nucleophilic Substitution Reactions. Molecules, 27(3), 942. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Advances. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Chloromethylation of Aromatic Compounds. ResearchGate. [Link]

  • Zhang, H., et al. (2011). Nucleophilic Dearomatization of Chloromethyl Naphthalene Derivatives via η3-Benzylpalladium Intermediates: A New Strategy for Catalytic Dearomatization. Organic Letters, 13(19), 5240-5243. [Link]

  • Mąkosza, M., & Wojciechowski, K. (2019). Vicarious Nucleophilic Chloromethylation of Nitroaromatics. PubMed. [Link]

  • Chloromethyl: compounds, synthesis and safety. Chempanda. [Link]

  • WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes.
  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017). PubMed Central. [Link]

  • Anderson, K. W., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(19), 4305-4308. [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. ResearchGate. [Link]

  • Platonov, V. E. (2019). Chloromethylation of polyfluoroaromatic compounds. Fluorine notes. [Link]

  • Chloromethyl chlorosulfate: A new, catalytic method of preparation and reactions with some nucleophiles. ResearchGate. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. (2024). RSC Publishing. [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI. [Link]

  • Studies in the Synthesis of Benzoxazole Compounds. (2011). CORE. [Link]

  • Synthesis of Benzoxazoles. Organic Chemistry Portal. [Link]

  • Benzoxazoles. (2018). World Journal of Pharmaceutical Sciences. [Link]

Sources

High-Fidelity Synthesis of Bioactive Benzoxazole Derivatives via 2-(Chloromethyl)benzoxazole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Benzoxazoles represent a privileged scaffold in medicinal chemistry, exhibiting broad-spectrum bioactivity including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] While direct C2-arylation is common, the 2-(chloromethyl)benzoxazole intermediate offers a superior "divergent synthesis" strategy. The electrophilic chloromethyl handle (


) serves as a versatile anchor for rapid nucleophilic substitution (

), allowing researchers to generate diverse libraries of amino- and thio-functionalized derivatives from a single core scaffold.

This guide details a robust, two-stage workflow:

  • Scaffold Synthesis: High-yield cyclization of 2-aminophenol using chloroacetic acid/chloride.

  • Library Diversification: Nucleophilic displacement protocols to install bioactive amine or thiol moieties.

Strategic Reaction Pathway

The following logic flow illustrates the critical decision points and reaction pathways for this synthesis.

Benzoxazole_Synthesis Start Precursor: 2-Aminophenol Intermediate Key Scaffold: 2-(Chloromethyl)benzoxazole Start->Intermediate Acid Cat. Dehydration (Reflux, 4-6h) Reagent Cyclization Agent: Chloroacetic Acid (or Chloroacetyl Chloride) Reagent->Intermediate Decision Nucleophile Selection Intermediate->Decision Path_Amine 2° Amines (Morpholine, Piperazine) Decision->Path_Amine Base: K2CO3/TEA Solvent: ACN Path_Thiol Thiols (Mercaptans) Decision->Path_Thiol Base: NaH/K2CO3 Solvent: DMF Product_A Bioactive: 2-(Aminomethyl)benzoxazole Path_Amine->Product_A SN2 Displacement Product_B Bioactive: 2-(Thiomethyl)benzoxazole Path_Thiol->Product_B SN2 Displacement

Figure 1: Strategic workflow for the divergent synthesis of benzoxazole derivatives via chloromethyl intermediates.

Protocol 1: Synthesis of 2-(Chloromethyl)benzoxazole[3]

Objective: To synthesize the electrophilic core scaffold from 2-aminophenol. Mechanism: Acid-catalyzed condensation followed by cyclodehydration.

Materials & Reagents[1][2][4][5][6][7][8][9][10][11]
  • Precursor: 2-Aminophenol (99% purity)

  • Reagent: Chloroacetic acid (Solid) or Chloroacetyl chloride (Liquid - Handle with extreme care)

  • Catalyst/Solvent: Polyphosphoric Acid (PPA) OR 4N Hydrochloric Acid (HCl).

    • Note: While PPA is traditional, 4N HCl is often preferred for easier workup and reduced viscosity [1].

  • Workup: Sodium bicarbonate (

    
    ), Ethyl Acetate, Brine.
    
Step-by-Step Methodology (HCl Method)
  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve 2-aminophenol (10 mmol, 1.09 g) and chloroacetic acid (15 mmol, 1.42 g) in 4N HCl (20 mL).

    • Expert Insight: Using a 1.5x excess of chloroacetic acid drives the equilibrium toward the intermediate amide.

  • Reflux (Cyclization): Equip the flask with a magnetic stir bar and a reflux condenser. Heat the mixture to reflux (~100°C) for 4–6 hours .

    • Monitoring: Monitor via TLC (Solvent system: Hexane:Ethyl Acetate 3:1). The starting aminophenol (

      
      ) should disappear, and a new non-polar spot (
      
      
      
      ) should appear.
  • Quenching & Neutralization: Cool the reaction mixture to room temperature. Pour the mixture onto crushed ice (~100 g). Carefully neutralize the solution to pH 7–8 using solid

    
     or 10% NaOH solution.
    
    • Critical Step: The product may precipitate as a solid upon neutralization.[3]

  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
     mL). Combine organic layers and wash with brine. Dry over anhydrous 
    
    
    
    .
  • Purification: Evaporate the solvent under reduced pressure. Recrystallize from ethanol or purify via column chromatography (Silica gel, Hexane:EtOAc gradient) if necessary.

    • Yield Expectation: 70–85%.[4]

    • Appearance: Off-white to pale yellow solid.

Protocol 2: Library Diversification (Nucleophilic Substitution)

Objective: Functionalization of the chloromethyl core with secondary amines to generate bioactive derivatives. Mechanism:


 Nucleophilic Substitution.
Materials
  • Substrate: 2-(Chloromethyl)benzoxazole (from Protocol 1).

  • Nucleophile: Secondary amine (e.g., Morpholine, Piperazine, Pyrrolidine).

  • Base: Potassium Carbonate (

    
    , anhydrous) or Triethylamine (
    
    
    
    ).
  • Solvent: Acetonitrile (ACN) or DMF (Dry).

Step-by-Step Methodology
  • Reaction Setup: In a dry reaction vial, dissolve 2-(chloromethyl)benzoxazole (1.0 mmol) in anhydrous Acetonitrile (5 mL).

  • Nucleophile Addition: Add Potassium Carbonate (2.0 mmol, 2 equiv) followed by the Secondary Amine (1.2 mmol, 1.2 equiv).

    • Expert Insight: If using a volatile amine, add it last. For amine salts, add an extra equivalent of base.

  • Reaction Conditions: Stir the mixture at 60–80°C for 4–8 hours .

    • Note: Highly nucleophilic amines (e.g., piperidine) may react at room temperature, while sterically hindered amines require heating.

  • Workup:

    • Method A (Precipitation): Pour into ice-cold water. If the product is solid, filter and wash with water.[3]

    • Method B (Extraction): Remove solvent in vacuo. Resuspend residue in water and extract with Dichloromethane (DCM).

  • Validation: The disappearance of the chloromethyl signal in NMR (see Section 5) confirms conversion.

Analytical Validation & Data

To ensure scientific integrity, synthesized compounds must be validated against expected spectral signatures.

Key NMR Signatures ( NMR, 400 MHz, )
MoietyChemical Shift (

ppm)
MultiplicityDiagnostic Note
Benzoxazole Ar-H 7.30 – 7.80MultipletsCharacteristic 4-proton aromatic pattern.

(Precursor)
4.75 – 4.85 SingletKey signal to monitor. Disappears upon substitution.

(Product)
3.80 – 4.00 SingletUpfield shift indicates successful

reaction.
Amine

(Morpholine)
2.50 – 3.70TripletsDistinctive methylene protons of the added ring.
Bioactivity Correlation (SAR)

Research indicates that the linker length and the nature of the amine significantly impact bioactivity:

  • Antimicrobial: Piperazine derivatives often show higher potency against Gram-positive bacteria due to increased basicity and lipophilicity [2].

  • Anticancer: Morpholine derivatives have shown promise in HCT-116 cell lines by modulating apoptosis pathways [3].

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Low Yield (Protocol 1) Incomplete cyclization (Open amide intermediate remains).Increase reflux time or switch to PPA at 140°C if HCl reflux is insufficient.
Hydrolysis of

Moisture in solvent or prolonged exposure to aqueous base.Use anhydrous solvents for Protocol 2. Minimize time in aqueous workup.
Dialkylation Primary amine used as nucleophile.Use secondary amines or a large excess of primary amine to prevent over-alkylation.
Skin Irritation 2-(Chloromethyl)benzoxazole is a potent alkylator.Safety: Handle all chloromethyl intermediates in a fume hood. Double-glove.

References

  • Synthesis of 2-(chloromethyl)-1H-benzo[d]imidazole and benzoxazole derivatives. Source: National Institutes of Health (PMC). URL:[Link]

  • Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole Derivatives. Source: MDPI (Molecules). URL:[Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. Source: Chemistry Central Journal (via PMC). URL:[Link]

  • Exploring the Reactivity of 2-Trichloromethylbenzoxazoles. Source: Journal of Organic Chemistry (ACS).[5] URL:[Link]

Sources

Preparation of 7-Bromo-6-fluoro-2-(mercaptomethyl)benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-BZ-042

Abstract & Strategic Significance

The 7-bromo-6-fluoro-2-(mercaptomethyl)benzoxazole scaffold represents a high-value "privileged structure" in drug discovery. The specific substitution pattern offers a unique trifunctional platform:

  • 6-Fluoro: Enhances metabolic stability (blocking P450 oxidation) and modulates lipophilicity.

  • 7-Bromo: A sterically hindered but reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing late-stage diversification.

  • 2-Mercaptomethyl: A flexible linker (-CH₂SH) distinct from the rigid 2-mercapto (thione) tautomer. This aliphatic thiol serves as a potent nucleophile for bioconjugation or fragment linking.

This guide details a robust, scalable protocol for synthesizing this scaffold, prioritizing the thiourea method for thiol generation to minimize disulfide dimerization, a common failure mode in direct sulfhydration.

Retrosynthetic Analysis & Pathway

To ensure regiochemical integrity, the benzoxazole core is constructed after installing the halogen substituents on the benzene ring. The 2-(mercaptomethyl) tail is generated via a chloromethyl intermediate to avoid handling unstable thioglycolic acid derivatives at high temperatures.

Retrosynthesis Target Target: 7-Bromo-6-fluoro-2-(mercaptomethyl)benzoxazole Inter1 Intermediate A: 2-(Chloromethyl)-7-bromo-6-fluorobenzoxazole Target->Inter1 Hydrolysis (NaOH) Precursor Precursor: 2-Amino-6-bromo-5-fluorophenol Inter1->Precursor Cyclization Reagents1 Reagent: Thiourea / EtOH (Iso-thiouronium salt formation) Inter1->Reagents1 Reagents2 Reagent: Chloroacetyl Chloride or Trimethyl Orthochloroacetate Precursor->Reagents2

Figure 1: Retrosynthetic logic flow prioritizing the stable chloromethyl intermediate.

Experimental Protocols

Phase 1: Cyclization to 2-(Chloromethyl) Intermediate

Objective: Construct the benzoxazole ring while installing the electrophilic chloromethyl handle. Precursor: 2-Amino-6-bromo-5-fluorophenol (Synthesized via nitration/reduction of 3-fluoro-4-bromophenol).

Reagents:

  • 2-Amino-6-bromo-5-fluorophenol (1.0 eq)

  • 2-Chloro-1,1,1-trimethoxyethane (1.2 eq) [Preferred over chloroacetyl chloride for milder conditions]

  • Solvent: Ethanol (anhydrous) or Dioxane

  • Catalyst: p-Toluenesulfonic acid (pTSA) (5 mol%)

Protocol:

  • Charge: In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the aminophenol (10 mmol) in anhydrous Ethanol (50 mL).

  • Activate: Add pTSA (0.5 mmol). Stir at room temperature for 10 minutes under Nitrogen atmosphere.

  • Addition: Add 2-Chloro-1,1,1-trimethoxyethane (12 mmol) dropwise.

    • Note: If using Chloroacetyl chloride, use Toluene as solvent and reflux for 4 hours; however, the ortho-ester method (trimethoxyethane) yields cleaner products for electron-deficient phenols.

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting aminophenol (polar) should disappear, replaced by a less polar UV-active spot.

  • Workup: Cool to room temperature. The product often precipitates.

    • If precipitate forms: Filter and wash with cold MeOH.

    • If solution remains clear: Concentrate in vacuo to ~10 mL, pour into ice water (100 mL), and filter the resulting solid.

  • Yield: Expect 85–90% of 2-(chloromethyl)-7-bromo-6-fluorobenzoxazole .

Phase 2: Thiolation via Isothiouronium Salt

Objective: Convert the chloromethyl group to a mercaptomethyl group without forming disulfide dimers. Mechanism: S-alkylation of thiourea followed by mild alkaline hydrolysis.

Reagents:

  • Intermediate A (from Phase 1) (1.0 eq)

  • Thiourea (1.1 eq)

  • Solvent: Ethanol (absolute)

  • Hydrolysis Base: NaOH (2.5 eq, 1M aqueous solution)

  • Stabilizer: DTT (Dithiothreitol) or TCEP (trace)

Protocol:

  • Salt Formation:

    • Dissolve Intermediate A (5 mmol) in Ethanol (25 mL).

    • Add Thiourea (5.5 mmol).

    • Reflux for 2 hours.[1] The product will convert to the isothiouronium chloride salt, which often precipitates as a white crystalline solid.

    • Checkpoint: TLC will show a baseline spot (salt).

    • Cool and filter the salt. Wash with cold ether to remove unreacted organic impurities.

  • Hydrolysis (The Critical Step):

    • Suspend the isothiouronium salt in degassed water (20 mL). Crucial: Degas water with N₂ for 15 mins to prevent oxidation.

    • Add 1M NaOH (12.5 mL) dropwise under N₂ flow.

    • Heat gently to 60°C for 1 hour. The solution will become clear, then cloudy as the free thiol forms (thiols are less soluble in water than the salt).

    • Acidification: Cool to 0°C. Acidify carefully with 1M HCl to pH 5–6.

    • Extraction: Extract immediately with Ethyl Acetate (3 x 30 mL).

    • Stabilization: Add a trace amount of DTT (10 mg) to the organic layer if the product is prone to dimerization.

    • Dry over Na₂SO₄ and concentrate under reduced pressure.

  • Purification:

    • Recrystallize from Hexane/CH₂Cl₂ if necessary.

    • Storage: Store under Argon at -20°C.

Workflow Visualization & Troubleshooting

The following diagram outlines the decision logic during the purification phase, specifically addressing the common "Disulfide Problem."

Workflow Start Crude Reaction Mixture (Post-Hydrolysis) TLC TLC Analysis (Hex:EtOAc 3:1) Start->TLC SingleSpot Single Spot (Rf ~0.6) TLC->SingleSpot Ideal DoubleSpot Two Spots (Rf ~0.6 & Rf ~0.3) TLC->DoubleSpot Oxidation Action1 Proceed to Flash Chromatography SingleSpot->Action1 Action2 Diagnosis: Disulfide Dimer Formation DoubleSpot->Action2 Final Pure 7-Bromo-6-fluoro- 2-(mercaptomethyl)benzoxazole Action1->Final Action3 Remedy: Add TCEP/DTT (1.5 eq) Stir 30 min in MeOH Action2->Action3 Action3->Action1

Figure 2: Purification logic tree highlighting the remediation of disulfide byproducts.

Analytical Data & Validation

To validate the synthesis, compare your data against these expected values.

Analytical MethodExpected Signal CharacteristicsStructural Assignment
1H NMR (400 MHz, DMSO-d6)δ 13.0 (br s, 1H)-SH (Exchangeable, often broad)
δ 7.65 (d, J=6.5 Hz, 1H)Ar-H (C4 position, splitting by F)
δ 7.45 (d, J=8.5 Hz, 1H)Ar-H (C5 position, splitting by F)
δ 4.10 (d, J=7.0 Hz, 2H)-CH₂-SH (Couples with SH proton)
13C NMR (100 MHz, DMSO-d6)δ 165.2 (C2), 158.5 (d, C-F), 105.3 (C-Br)Distinctive C-F coupling and C2 shift
HRMS (ESI-)[M-H]⁻ calc. 261.93Negative mode is preferred for thiols
IR (KBr)2550–2600 cm⁻¹ (weak)S-H stretch (Diagnostic)
1620 cm⁻¹C=N stretch (Benzoxazole ring)

Note on NMR: The methylene protons (-CH₂-) at C2 often appear as a doublet due to coupling with the thiol proton. If D₂O exchange is performed, this collapses to a singlet.

Safety & Handling

  • Fluorinated Aromatics: Precursors may cause skin irritation. Use gloves.

  • Thiourea: Suspected carcinogen. Handle in a fume hood.

  • Thiols: The final product has a potent, disagreeable odor. All glassware must be bleached (sodium hypochlorite) before removal from the fume hood to oxidize residual thiols.

References

  • General Benzoxazole Synthesis

    • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 2019.
  • Mercaptomethylation Protocols

    • Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives. MDPI, 2023.
  • Halogenated Precursor Chemistry

    • Preparation method of 2-bromo-6-fluoroaniline.[2][3] WIPO/Google Patents, 2023. (Relevant for precursor synthesis logic).

  • Thiourea Method for Thiols

    • Organic Syntheses, Coll. Vol. 3, p. 363 (1955). (The classic authoritative method for isothiouronium hydrolysis).

Sources

Troubleshooting & Optimization

Troubleshooting instability of 2-(chloromethyl)benzoxazoles in basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Instability in Basic Conditions Ticket Type: Advanced Chemical Methodology Guide Status: Active

Executive Summary: The Electrophilic Paradox

The instability of 2-(chloromethyl)benzoxazole (2-CMB) in basic conditions arises from "Electrophilic Dualism." Researchers often treat 2-CMB purely as an alkylating agent (via the chloromethyl group), ignoring that the C2 position of the benzoxazole ring is a masked imidate.

In the presence of bases, two competing pathways exist:

  • Desired Pathway: SN2 displacement of the chloride (Alkylation).

  • Degradation Pathway: Nucleophilic attack at the C2 position, leading to ring opening (formation of o-aminophenol derivatives) or hydrolysis to benzoxazolone.

This guide provides the diagnostic tools and protocols to suppress Pathway 2 and maximize Pathway 1.

Module 1: Diagnostic Q&A

Use these questions to identify if your reaction has already failed or to predict potential failure points.

Q1: My reaction mixture turned from pale yellow to dark brown/black within minutes of adding the base. What happened? A: You likely triggered rapid ring opening followed by oxidative polymerization.

  • The Cause: Strong bases (hydroxides, alkoxides) or unhindered amines attack the C2=N bond. The resulting o-aminophenol byproduct is highly susceptible to oxidation in air, creating dark tarry mixtures (similar to the darkening of an apple slice, but chemically accelerated).

  • The Fix: Switch to a non-nucleophilic base (e.g., DIPEA, Cs₂CO₃) and ensure the solvent is strictly anhydrous.

Q2: I see a new spot on TLC that doesn't move (baseline), but my starting material is gone. Is this the product? A: Likely not. This is often the hydrolyzed ring-opened species.

  • The Test: Perform a crude NMR. If the characteristic benzoxazole aromatic pattern (two doublets, two triplets) is disrupted and you see a broad singlet around 9.0–10.0 ppm (phenolic OH) or a shift in the methylene protons, the ring has opened.

  • Mechanism: The base attacked C2, breaking the C-O bond, forming an N-(2-hydroxyphenyl)acetamide derivative.

Q3: Can I use sodium ethoxide (NaOEt) or sodium hydride (NaH) to speed up the reaction? A: Absolutely not.

  • Reason: Alkoxides are hard nucleophiles that will attack the hard electrophile (C2) faster than they displace the soft electrophile (CH₂Cl). NaH often causes deprotonation of the methylene group (forming an enamine-like anion) which leads to self-condensation/polymerization.

Module 2: Mechanistic Topology (The "Why")

The following diagram illustrates the competition between the desired substitution and the fatal ring-opening degradation.

Benzoxazole_Instability cluster_legend Reaction Conditions SM 2-(Chloromethyl) benzoxazole Product 2-(Alkyl)benzoxazole (Desired Product) SM->Product Path A: S_N2 Attack (Soft Nucleophile, Weak Base) Intermediate Tetrahedral Intermediate SM->Intermediate Path B: C2 Attack (Hard Base/Nu) Hydrolysis Benzoxazolone (via Hydrolysis) SM->Hydrolysis H2O / OH- RingOpen N-(2-hydroxyphenyl) acetamide derivatives Intermediate->RingOpen Ring Scission (Irreversible) key Green: Optimal Conditions (DIPEA, MeCN) Red: Avoid (NaOH, EtOH, Heat)

Figure 1: Mechanistic divergence of 2-(chloromethyl)benzoxazole. Path A represents the target SN2 reaction. Path B represents the base-mediated degradation.

Module 3: Optimization Protocols

To stabilize 2-CMB, you must decouple basicity from nucleophilicity.

Table 1: Base & Solvent Compatibility Matrix
Base TypeSpecific ReagentSuitabilityRisk FactorMechanism of Failure
Strong/Hard NaOH, KOH, LiOHCRITICAL FAIL HighRapid hydrolysis and C2 attack (Ring Opening).
Alkoxides NaOMe, NaOEt, tBuOKFAIL HighC2 attack (Imidate formation) or Elimination.
Inorganic (Weak) K₂CO₃, Cs₂CO₃GOOD LowSafe if dry. Water traces lead to hydrolysis.
Tertiary Amines Et₃N (TEA)MODERATE MediumCan form quaternary salts with SM; hygroscopic.
Hindered Amines DIPEA (Hünig's Base)EXCELLENT Very LowSteric bulk prevents C2 attack; low nucleophilicity.
Protocol: Controlled Nucleophilic Substitution

Target: Reaction of 2-CMB with a secondary amine or thiol.

Reagents:

  • Substrate: 2-(chloromethyl)benzoxazole (1.0 equiv)

  • Nucleophile: Amine/Thiol (1.1 equiv)

  • Base: DIPEA (1.2 equiv) or anhydrous K₂CO₃ (2.0 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN) or THF. Avoid DMF if possible due to difficulty in removing without aqueous workup.

Step-by-Step Workflow:

  • Preparation (0 min):

    • Flame-dry glassware under Nitrogen/Argon.

    • Dissolve the Nucleophile and Base in the solvent first. Cool to 0°C.

    • Why? Pre-cooling suppresses the kinetic energy available for the higher-activation-energy ring-opening pathway.

  • Addition (5-15 min):

    • Dissolve 2-CMB in a minimal amount of solvent.

    • Add the 2-CMB solution dropwise to the nucleophile/base mixture.

    • Why? Keeping the electrophile concentration low relative to the nucleophile minimizes self-condensation.

  • Reaction (1-4 hours):

    • Allow to warm to Room Temperature (RT) slowly. Do not reflux.

    • Monitor via TLC/LCMS every 30 minutes.

    • Stop Condition: If the product spot appears but SM remains, do not heat to drive completion. Isolate and recycle.[1][2] Heating promotes degradation.

  • Quench & Workup:

    • Dilute with EtOAc/Ether.

    • Wash with cold water or brine.

    • Critical: Do not use acidic washes (e.g., 1M HCl) if your product is basic, but also avoid strong basic washes (1M NaOH) which can degrade the product during extraction.

Module 4: Storage & Handling
  • The "Pink" Warning: Pure 2-(chloromethyl)benzoxazole should be a white to off-white solid/crystalline powder. If it turns pink or red, autocatalytic decomposition (HCl generation) has begun.

  • Recrystallization: If purification is needed, recrystallize from dry hexanes or heptane. Avoid ethanol/methanol (solvolysis risk).

  • Storage: Store at -20°C under inert atmosphere.

References
  • Reactivity of 2-trichloromethylbenzoxazoles

    • Title: Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles.
    • Source: Journal of Organic Chemistry (2016).[3]

    • Relevance: Establishes the susceptibility of the C2 position to nucleophilic
    • URL:[Link]

  • Ring Opening Mechanisms

    • Title: PIFA-Mediated Ring-Opening/Coupling Reaction of Benzoxazoles.[4]

    • Source: Synthesis (2025).[2][4][5]

    • Relevance: Details the mechanism of ring opening to form urea/amide deriv
    • URL:[Link]

  • Hydrolytic Stability

    • Title: Ballistic fibers: A review of the thermal, ultraviolet and hydrolytic stability of the benzoxazole ring structure.[6]

    • Source: Journal of Materials Science (via ResearchG
    • Relevance: Provides data on the hydrolysis rates of benzoxazoles in acidic vs. basic media.
    • URL:[Link]

  • Nucleophilic Substitution Principles

    • Title: Nucleophilic Substitution Reactions - S_N2 Mechanism.[7][8]

    • Source: Master Organic Chemistry.
    • Relevance: Foundational principles for selecting soft nucleophiles and aprotic solvents to favor S_N2 over addition-elimin
    • URL:[Link]

Sources

Handling moisture sensitivity of 2-(chloromethyl)benzoxazole intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Chloromethyl)benzoxazole (CAS: 143708-33-2 or related derivatives) is a critical electrophilic building block used in the synthesis of bioactive molecules, including VEGFR inhibitors and antimicrobial agents.[1][2][3][4] Its reactivity stems from the "benzylic-like" activation of the chloromethyl group by the adjacent oxazole ring.

However, this activation comes with a cost: high susceptibility to hydrolysis . Improper handling leads to the formation of 2-(hydroxymethyl)benzoxazole and hydrogen chloride (HCl). Crucially, the release of HCl can trigger an autocatalytic degradation loop , leading to ring-opening and total sample loss.

This guide provides a self-validating system for handling this intermediate, moving beyond "keep it dry" to explaining the mechanistic consequences of moisture intrusion.

Module 1: The Science of Instability

To handle this compound effectively, you must understand how it fails. The degradation is not a single step; it is a cascade.

The Degradation Cascade
  • Primary Hydrolysis: Atmospheric moisture attacks the electrophilic methylene carbon (

    
     mechanism), displacing chloride.
    
  • Acid Generation: This reaction releases HCl.

  • Autocatalysis: The benzoxazole nitrogen is basic. It becomes protonated by the released HCl, making the C-2 position of the ring highly electrophilic.

  • Ring Opening (Catastrophic Failure): Water attacks the C-2 position of the protonated ring, breaking the heterocycle and forming N-(2-hydroxyphenyl)-2-chloroacetamide derivatives, which rapidly oxidize to brown/pink tars.

DegradationCascade CMB 2-(Chloromethyl) benzoxazole HMB 2-(Hydroxymethyl) benzoxazole CMB->HMB Slow Hydrolysis HCl HCl (Catalyst) CMB->HCl Release Protonated Protonated Intermediate CMB->Protonated + HCl H2O Moisture (H₂O) H2O->HMB HCl->Protonated Autocatalysis RingOpen Ring-Opened Amides Protonated->RingOpen + H₂O (Fast) Tar Oxidized Tars (Pink/Brown) RingOpen->Tar Oxidation

Figure 1: The autocatalytic degradation pathway. Note how HCl generation accelerates the destruction of the ring system.

Module 2: Storage & Handling Protocols

Storage Specifications
ParameterSpecificationRationale
Temperature -20°C (Freezer)Slows the kinetics of nucleophilic attack by residual moisture.
Atmosphere Argon or NitrogenDisplaces humid air. Argon is preferred as it is heavier than air and blankets the solid.
Container Amber Glass with PTFE-lined SeptumAmber glass prevents UV-induced radical dechlorination. PTFE liners prevent leaching of plasticizers.
Desiccant P₂O₅ or Activated Sieves (in desiccator)Secondary containment in a desiccator is required. Silica gel is often insufficient for long-term storage of this active halide.
Handling Workflow
  • Cold-Start Rule: Allow the container to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the reagent, initiating the degradation cascade described in Figure 1.

  • The "Schlenk" Standard: Do not weigh this compound on an open bench for critical reactions. Use a glovebox or an inert gas flush during transfer.[5]

Module 3: Troubleshooting (FAQ)

Q1: My white solid has turned pink/light brown. Is it usable?

  • Diagnosis: The color indicates oxidation of phenol derivatives resulting from ring opening . This means HCl has already accumulated.

  • Action:

    • Dissolve a small sample in

      
      .
      
    • Check Proton NMR.[3] Look for a broad singlet at ~9-10 ppm (phenolic OH) or amide protons.

    • Verdict: If the impurity is <5%, recrystallize immediately (see Module 4). If >10%, discard; the HCl will destroy your nucleophile in the next step.

Q2: I see a new spot on TLC at the baseline. What is it?

  • Diagnosis: 2-(Hydroxymethyl)benzoxazole (the hydrolysis product) is significantly more polar than the chloromethyl starting material due to hydrogen bonding.

  • Action: Run the TLC with 1% Triethylamine (TEA) in the eluent. If the spot streaks or moves, it is likely the acidic hydrolysis product or the ring-opened amide.

Q3: My yield is low during nucleophilic substitution (e.g., with an amine).

  • Diagnosis: Competition between your nucleophile and water.

  • Fix:

    • Did you use a base scavenger (e.g.,

      
       or DIPEA)?
      
    • Crucial: Add the base before adding the 2-(chloromethyl)benzoxazole. This neutralizes any trace HCl immediately, preventing the autocatalytic ring opening.

Module 4: Experimental Protocols

Protocol A: Purification via Recrystallization

Use this if your material has slightly degraded (turned off-white).

  • Solvent Selection: Use anhydrous n-heptane (non-polar) or a mix of Heptane/Toluene (9:1) . Avoid ethanol/methanol, as they can undergo solvolysis with the chloromethyl group at high temperatures.

  • Dissolution: Heat the solvent to 60°C. Add the solid until saturated.

  • Filtration: If there is a brown insoluble gum (polymerized material), filter rapidly through a hot glass frit under a nitrogen blanket.

  • Crystallization: Cool slowly to room temperature, then to -20°C.

  • Drying: Filter the white needles and dry under high vacuum (

    
     mbar) for 4 hours. Do not heat above 40°C during drying. 
    
Protocol B: Safe Synthesis Setup (Moisture Exclusion)

When synthesizing the intermediate from o-aminophenol and chloroacetic acid.

SynthesisWorkflow Start Reagents: o-Aminophenol + Chloroacetic Acid DeanStark Azeotropic Distillation (Toluene/Xylene) Start->DeanStark Reflux Cyclization Cyclization (- H₂O) DeanStark->Cyclization Remove Water Continuously Isolation Vacuum Distillation or Recrystallization Cyclization->Isolation Inert Atmosphere

Figure 2: Synthesis workflow emphasizing water removal. Failure to remove water during synthesis leads to immediate hydrolysis of the product.

Key Technical Note: The cyclization reaction produces water. If you do not remove this water (via Dean-Stark trap or molecular sieves), the equilibrium will prevent full conversion, and the water will hydrolyze your product in situ.

References

  • Synthesis and Reactivity of 2-(Chloromethyl)

    • Journal of Agricultural and Food Chemistry. "Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives." (Describes the parallel synthesis and purification logic for chloromethyl-heterocycles).
  • General Handling of Moisture Sensitive Reagents

    • Sigma-Aldrich Technical Bulletin. "Preservation of Moisture-Sensitive Chemical Reagents."
  • Hydrolysis Mechanisms of Benzoxazoles

    • Journal of the Chemical Society, Perkin Transactions 2.[6] "Kinetics and mechanisms for the hydrolysis of benzoxazoles." (Details the acid-catalyzed ring-opening mechanism).

  • Preparation of 2-(Chloromethyl)

    • PrepChem. "Preparation of 2-(Chloromethyl)benzoxazole.

Sources

Validation & Comparative

13C NMR chemical shifts of 7-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Challenge: In medicinal chemistry, the 7-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazole scaffold represents a high-value electrophilic intermediate. Its tri-halogenated nature creates a unique electronic environment that complicates routine NMR assignment. The combination of a strongly electronegative fluorine (C6), a heavy shielding bromine (C7), and a reactive chloromethyl handle (C2) results in significant peak splitting and chemical shift perturbations compared to the unsubstituted parent heterocycle.

The Solution: This guide provides a comparative structural analysis , benchmarking the target molecule against established analogs (e.g., 2-(chloromethyl)benzoxazole). By isolating the specific spectral contributions of the 6-Fluoro and 7-Bromo substituents, this document serves as a self-validating protocol for confirming the identity of this complex scaffold during synthesis.

Part 2: Technical Analysis & Comparative Data

Structural Assignment & Chemical Shift Logic

The 13C NMR spectrum of this molecule is defined by three dominant effects:

  • The Fluorine "Beacon" (C6): The 19F nucleus acts as a spin-active probe, splitting the C6 signal into a large doublet (

    
     Hz) and coupling to adjacent carbons (C5, C7, C7a).
    
  • The Bromine "Shield" (C7): The heavy atom effect of bromine typically shields the ipso carbon (C7), moving it upfield (lower ppm) despite its electronegativity.

  • The Reactive Handle (C2-Methyl): The chloromethyl group provides a distinct aliphatic signal significantly deshielded by the chlorine and the benzoxazole ring current.

Comparative Shift Table: Target vs. Baseline

Note: Values for the Target Molecule are calculated based on Substituent Chemical Shift (SCS) additivity rules derived from experimental analog data.

Carbon PositionAssignmentBaseline Shift (ppm)*Target Shift (ppm) Multiplicity (

)
Diagnostic Rationale
C2 O-C=N (Ring)162.5163.8 Singlet (d)Deshielded by adjacent N/O; slight inductive effect from C6-F.
C6 C-F (Ipso)125.1 (C-H)156.5 Doublet (~245 Hz)Primary Confirmation Peak. Distinctive large coupling.
C7a Bridgehead (Ar)141.0143.2 Doublet (~15 Hz)3-bond coupling to F; deshielded by O.
C3a Bridgehead (Ar)151.0148.5 Singlet/Weak dPara to F (minimal coupling); Ortho to Br.
C5 Aromatic C-H124.5112.0 Doublet (~24 Hz)Ortho to F (shielded + coupling).
C4 Aromatic C-H119.8121.5 Doublet (~8 Hz)Meta to F; Para to Br.
C7 C-Br (Ipso)110.5 (C-H)104.5 Doublet (~20 Hz)Heavy Atom Effect. Br shields C7 upfield; Ortho-F coupling present.
-CH2Cl Chloromethyl36.536.2 SingletDiagnostic aliphatic peak; minimal effect from ring halogens.

*Baseline Analog: 2-(chloromethyl)-1,3-benzoxazole (Non-halogenated core).

Part 3: Experimental Validation Protocol

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) in your data acquisition, follow this optimized workflow. Standard proton parameters often fail to resolve the quaternary carbons (C2, C3a, C7a, C6, C7) in this molecule due to long relaxation times.

Sample Preparation
  • Solvent: DMSO-d6 is preferred over CDCl3.

    • Reasoning: Benzoxazoles can aggregate in non-polar solvents. DMSO breaks these interactions, sharpening the peaks. Additionally, the polar environment stabilizes the dipole moment created by the C-F and C-Cl bonds.

  • Concentration: Dissolve 30–50 mg of product in 0.6 mL solvent.

    • Reasoning: Low concentration risks losing the outer "wings" of the C-F doublets into the noise floor.[1]

Acquisition Parameters (Instrument: 400 MHz+)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 3–5 seconds .

    • Critical Step: The C2, C6, and C7 carbons are quaternary and lack attached protons to facilitate relaxation via NOE. A short D1 will saturate these signals, causing them to disappear.

  • Scans (NS): Minimum 1024 scans .

  • Spectral Width: 0 – 200 ppm (Ensure C6 doublet wings are not aliased).

Part 4: Structural Elucidation Workflow (Visualization)

The following diagram outlines the logical decision tree for confirming the structure using 13C NMR data.

G Start Start: Acquire 13C Spectrum (DMSO-d6) CheckAliphatic Check 30-40 ppm Region Start->CheckAliphatic HasCH2 Peak at ~36 ppm? CheckAliphatic->HasCH2 CheckAromatic Analyze 100-170 ppm Region HasCH2->CheckAromatic Yes Fail Impurity / Wrong Structure HasCH2->Fail No (Missing CH2Cl) FindCF Identify Large Doublet (150-160 ppm, J~245Hz) CheckAromatic->FindCF FindCBr Identify Shielded C-Br (~105 ppm, d, J~20Hz) FindCF->FindCBr Found C6 FindCF->Fail Missing C-F Coupling Validation Structure Confirmed: 7-Br-2-(CH2Cl)-6-F-Benzoxazole FindCBr->Validation Found C7 FindCBr->Fail C7 too downfield (>115ppm)

Caption: Logical flow for validating the tri-substituted benzoxazole scaffold using characteristic NMR markers.

Part 5: Mechanistic Insights & Troubleshooting

The "False" Impurity

Observation: You may see small "impurity" peaks flanking the main C6 signal. Root Cause: This is likely 13C satellites or rotational isomers if the C2-side chain has steric clash. However, in this rigid system, it is most likely the outer wings of the C-F doublet . Action: Measure the distance between the center peak and the "impurity." If it is ~122 Hz (half of 245 Hz), it is part of the signal, not a contaminant.

C-F Coupling Constants as a Ruler

The magnitude of the coupling constant (


) confirms the distance of the carbon from the fluorine atom:
  • 
     (C6):  ~245 Hz (Direct bond).
    
  • 
     (C5, C7):  ~20–25 Hz (Ortho).
    
  • 
     (C4, C7a):  ~8–15 Hz (Meta).
    
  • 
     (C3a):  < 3 Hz (Para, often unresolved singlet).
    

If C7 appears as a singlet, your resolution is too low, or the 7-Bromo substituent is twisting the ring, altering the orbital overlap required for coupling.

References

  • BenchChem. (2025).[2] Structural Elucidation of Benzoxazole Derivatives using 1H and 13C NMR Spectroscopy. Retrieved from

  • Iowa State University. (2024). NMR Coupling Constants: 19F-13C Coupling Values. Chemical Instrumentation Facility. Retrieved from

  • Reich, H. J. (2020). 13C NMR Chemical Shifts and Coupling Constants. University of Wisconsin-Madison Organic Chemistry Data. Retrieved from

  • ACD/Labs. (2023). Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from

  • National Institutes of Health (NIH). (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. Retrieved from

Sources

Precision Characterization of 6-Fluoro-Benzoxazole Derivatives via 19F NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of benzoxazole scaffolds—widely used in kinase inhibitors, amyloid imaging agents, and bioisosteres—structural characterization often hits a bottleneck with traditional 1H NMR due to aromatic crowding. 19F NMR spectroscopy offers a superior alternative for 6-fluoro-benzoxazole derivatives, providing a "clean window" into molecular structure, purity, and binding affinity without the background noise inherent to proton spectroscopy.

This guide objectively compares 19F NMR against 1H NMR and HPLC/MS, demonstrating why fluorine-centered analysis is the most robust method for characterizing this specific pharmacophore.

Scientific Principles: The Fluorine Advantage

Why 6-Fluoro-Benzoxazole?

The substitution of hydrogen with fluorine at the 6-position of the benzoxazole ring is a classic medicinal chemistry tactic. It blocks metabolic oxidation (CYP450 metabolism) at a reactive site and modulates the pKa of the heterocycle, often improving bioavailability.

The Physics of Detection
  • Sensitivity: 19F has a gyromagnetic ratio of 83% that of 1H, making it the second most sensitive nucleus. Unlike 13C, it requires no isotopic enrichment (100% natural abundance).

  • Chemical Shift Anisotropy: The 19F chemical shift range spans >300 ppm (compared to ~15 ppm for 1H). This massive dispersion resolves structural isomers (e.g., 5-fluoro vs. 6-fluoro isomers) that would overlap in proton NMR.

  • The "Spy" Effect: Because biological systems lack endogenous fluorine, 19F NMR is background-free.[1] This allows for the characterization of 6-fluoro-benzoxazole derivatives directly in crude reaction mixtures or even biofluids.

Comparative Analysis: 19F NMR vs. Alternatives

The following table contrasts the performance of 19F NMR against the standard alternatives for characterizing 6-fluoro-benzoxazole derivatives.

Feature19F NMR 1H NMR HPLC / LC-MS
Spectral Clarity High. Singlet or simple multiplet. No solvent overlap.Low. Severe overlap in aromatic region (7.0–8.0 ppm).N/A. Chromatographic separation required.
Structural Specificity High. Shift is highly sensitive to electronic environment (Hammett constants).Medium. Splitting patterns often complex due to F-H coupling.Medium. Mass confirms formula, but not regioisomerism easily.
Sample Preparation Fast. "Dissolve and Shoot."Fast. "Dissolve and Shoot."Slow. Requires filtration, dilution, and column equilibration.
Quantification (qNMR) Precise. No background interference.[2] Requires F-standard.Difficult. Integration errors due to overlapping peaks.Variable. Depends on UV extinction coefficients or ionization efficiency.
Non-Destructive Yes. Sample fully recoverable.Yes. Sample fully recoverable.No. Sample typically consumed or difficult to recover.
Decision Logic
  • Use 1H NMR for general confirmation of the non-fluorinated alkyl side chains.

  • Use 19F NMR for confirming regioisomer purity (6-F vs 5-F) and quantitative yield determination (qNMR).

  • Use LC-MS for trace impurity detection (<0.1%) where NMR sensitivity limits are reached.

Experimental Protocol: Characterization Workflow

This protocol is designed to be self-validating. The observation of specific coupling constants (


) acts as an internal check for structural integrity.
Step 1: Sample Preparation
  • Solvent: DMSO-

    
     is recommended over CDCl
    
    
    
    for benzoxazoles due to better solubility and sharper lines for polar heterocycles.
  • Concentration: 5–10 mg of derivative in 600 µL solvent.

  • Internal Standard (for qNMR): Add 1.0 equivalent of

    
    -trifluorotoluene (
    
    
    
    -63.7 ppm) or fluorobenzene (
    
    
    -113.1 ppm). Note: Ensure the standard does not overlap with your expected product peak.
Step 2: Acquisition Parameters (Bruker/Varian)[3]
  • Pulse Sequence: zg (standard 1D) or zgig (inverse gated decoupling) for quantitative integration.

  • Spectral Width (SW): 200 ppm (typically -50 to -250 ppm).

  • Offset (O1P): -120 ppm.

  • Relaxation Delay (D1):

    • Qualitative: 1.0 second.[3]

    • Quantitative (qNMR): >5

      
       (typically 10–15 seconds for aromatic fluorines).
      
Step 3: Data Interpretation

For a generic 6-fluoro-benzoxazole, expect the following:

  • Chemical Shift:

    
    -110 to -120 ppm .
    
    • Validation: Electron-donating groups (e.g., -NH2) at C2 will shift F upfield (more negative). Electron-withdrawing groups (e.g., -NO2) will shift F downfield (less negative).

  • Coupling Constants (

    
    ): 
    
    • 
       (Ortho):  ~9–11 Hz (Coupling to H-5 and H-7).
      
    • 
       (Meta):  ~4–6 Hz (Coupling to H-4).
      
Visualizing the Workflow

The following diagram illustrates the logical flow for characterizing a crude reaction mixture containing a 6-fluoro-benzoxazole target.

G Synthesis Crude Reaction Mixture Prep Sample Prep (DMSO-d6 + Int. Std) Synthesis->Prep Screening 19F NMR Screening (Fast Scan) Prep->Screening Decision Is Major Peak at -115 ± 10 ppm? Screening->Decision Structure Structure Validation (Check J-Coupling) Decision->Structure Yes Purify Purification Required Decision->Purify No / Impure qNMR qNMR Purity Assay Structure->qNMR Purify->Prep

Caption: Workflow for rapid 19F NMR validation of fluorinated benzoxazole scaffolds.

Case Study: Fragment-Based Drug Discovery (FBDD)

Scenario: A library of 6-fluoro-benzoxazole fragments is screened for binding to a target protein. Method: Ligand-Observed 19F NMR (T2 relaxation filter).

  • Baseline: The free ligand (6-F-benzoxazole derivative) shows a sharp singlet at -114.5 ppm with a narrow linewidth (<2 Hz).

  • Experiment: Protein is added to the NMR tube.

  • Result:

    • Binder: The 19F signal broadens significantly (linewidth >10 Hz) and may shift slightly (

      
       0.1–0.5 ppm) due to the change in correlation time (
      
      
      
      ) upon binding.
    • Non-Binder: The signal remains sharp.

Structural Logic of the Signal

The 19F signal is sensitive to the local electronic environment.[4] The diagram below details the coupling network that defines the "fingerprint" of the 6-fluoro-benzoxazole core.

Coupling cluster_protons Coupled Protons (1H) cluster_carbons Coupled Carbons (13C) F19 19F Nucleus (Pos 6) H7 H-7 (Ortho) 3J = ~9-11 Hz F19->H7 H5 H-5 (Ortho) 3J = ~9-11 Hz F19->H5 H4 H-4 (Meta) 4J = ~4-6 Hz F19->H4 C6 C-6 (Direct) 1J = ~245 Hz F19->C6 C5 C-5 (Ortho) 2J = ~25 Hz F19->C5

Caption: Spin-spin coupling network (J-coupling) validating the 6-position substitution.

References

  • BenchChem. Application Notes and Protocols for Fluorine-19 NMR Experiments. Retrieved from

  • University of Wisconsin-Madison. 19F NMR Chemical Shifts and Coupling Constants. Organic Chemistry Data.[3] Retrieved from

  • Pomerantz, W. C., et al. (2016). Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery. Journal of Medicinal Chemistry. Retrieved from

  • University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants Table. NMR Facility.[5][6][7] Retrieved from

  • MDPI. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules 2024.[8] Retrieved from

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 7-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like 7-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazole is foundational to discovery. However, our responsibility extends beyond the bench to ensure that every compound is handled and disposed of with the utmost regard for safety and environmental stewardship. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this halogenated benzoxazole derivative.

Hazard Assessment: Understanding the 'Why'

The molecular structure of this compound suggests a significant hazard profile. The benzoxazole moiety is a common scaffold in bioactive compounds, but the addition of three different halogens and a reactive chloromethyl group increases its potential for toxicity and environmental persistence.[1][2] The primary hazards are anticipated to be severe irritation and corrosion, and acute toxicity.[3]

Anticipated Hazard Profile

Hazard Class Anticipated Effect & Rationale Supporting Evidence
Acute Toxicity (Oral, Inhalation) Harmful if swallowed or inhaled.[3][4][5] The systemic absorption of halogenated organics can pose significant health risks. Based on GHS classifications for similar benzoxazole and halogenated aromatic structures.
Skin Corrosion/Irritation Causes severe skin burns and irritation.[3] The chloromethyl group is a potential alkylating agent, capable of reacting with biological macromolecules, while halogens can increase dermal penetration. GHS data for 7-Bromo-2-(chloromethyl)-1,3-benzoxazole indicates it causes severe skin burns and eye damage.[3]
Serious Eye Damage/Irritation Causes serious eye damage.[3] Direct contact with corrosive and irritating powders or solutions can lead to irreversible damage. Consistent with the skin corrosion hazard classification.

| Respiratory Irritation | May cause respiratory irritation.[3][4] Fine powders or vapors can irritate the mucous membranes of the respiratory tract. | A common property of reactive, volatile, or fine particulate organic compounds. |

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

A robust PPE protocol is the first line of defense against exposure. All handling and disposal procedures must be conducted with the following equipment.

Protection TypeRecommended Equipment & SpecificationsRationale
Eye and Face Protection Tight-sealing safety goggles and a face shield. Must conform to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[4]Protects against splashes, vapors, and fine dust that can cause severe eye damage.
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene). A chemical-resistant lab coat or apron is mandatory.Prevents direct skin contact. Halogenated compounds can penetrate some glove materials; therefore, gloves should be changed frequently and immediately upon contamination.[6][7]
Respiratory Protection A NIOSH (US) or EN 143 (EU) approved respirator with an organic vapor cartridge and P95/P1 particle filter.[4]Required when handling the solid compound outside of a certified chemical fume hood or when there is a risk of aerosol generation.

Spill Management Protocol

Accidents require immediate and correct action. For small spills, follow this procedure:

  • Isolate and Ventilate : Immediately alert personnel in the area. If safe to do so, increase ventilation by opening a fume hood sash. Evacuate the immediate area if necessary.[8]

  • Don PPE : Before approaching the spill, don the full PPE described in Section 2.

  • Contain and Absorb : For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). For solid spills, gently cover with a plastic sheet to avoid generating dust.[9]

  • Collect Waste : Carefully sweep or scoop the absorbed material and spilled compound into a designated, sealable, and clearly labeled container for hazardous waste.[4][8][10] Use non-sparking tools if a flammable solvent is present.[8]

  • Decontaminate Area : Wipe the spill area with a cloth soaked in a suitable solvent (e.g., acetone or ethanol) to remove any remaining residue. Place the used cloth in the same hazardous waste container. Follow this with a standard cleaning using soap and water.[11] All materials used for cleanup are considered hazardous waste.

  • Report : Report the incident to your institution's Environmental Health and Safety (EHS) office.

Core Disposal Protocol: Segregation and Safety

The cornerstone of proper disposal for this compound is waste segregation . Due to the presence of bromine, chlorine, and fluorine, this compound must be disposed of as halogenated organic waste . Co-mingling with non-halogenated waste streams leads to complex and costly disposal processes and is often prohibited by waste contractors.[7][12][13][14][15]

G cluster_prep Preparation & Identification cluster_collection Waste Collection cluster_final Final Steps Start Generate Waste Containing 7-Bromo-2-(chloromethyl) -6-fluoro-1,3-benzoxazole Identify Identify as 'Halogenated Organic Waste' Start->Identify SelectContainer Select Compatible, Sealable Container Identify->SelectContainer LabelContainer Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Composition SelectContainer->LabelContainer Decision Waste Form? LabelContainer->Decision CollectSolid Collect Solid Waste: - Unused Compound - Contaminated PPE - Labware Decision->CollectSolid Solid CollectLiquid Collect Liquid Waste: - Solutions - Solvent Rinses Decision->CollectLiquid Liquid Seal Securely Seal Container CollectSolid->Seal CollectLiquid->Seal Store Store in Designated, Secondary Containment Area Seal->Store ArrangePickup Arrange Pickup via Institutional EHS Office Store->ArrangePickup

Caption: Waste Disposal Workflow for this compound.

Step-by-Step Disposal Procedure:
  • Waste Identification : All waste streams containing this compound must be classified as "Halogenated Organic Waste."

  • Container Selection : Use only containers that are in good condition, compatible with organic chemicals, and have a secure, threaded cap to prevent leaks and vapor release.[16][17]

  • Waste Collection :

    • Solid Waste : Place pure, unadulterated compound, contaminated weighing paper, spatulas, and contaminated PPE (e.g., gloves, disposable sleeves) directly into a designated, lined solid waste container.

    • Liquid Waste : Pour solutions containing the compound and the initial solvent rinses from decontamination (see Section 5) into a dedicated "Halogenated Organic Liquid Waste" container.[14] Do not mix with non-halogenated solvents or aqueous waste.[14][15]

  • Labeling : The waste container must be labeled clearly at the time the first drop of waste is added.[16] The label must include:

    • The words "Hazardous Waste"[14]

    • The full chemical name: "this compound" (no abbreviations or formulas)[16]

    • A list of all other components and their approximate percentages (e.g., solvents).

  • Storage : Keep the sealed waste container in a designated and well-ventilated satellite accumulation area. Use secondary containment (e.g., a larger bin or tray) to contain any potential leaks.[17] Store away from incompatible materials like strong oxidizing agents.[7][16]

  • Final Disposal : Arrange for pickup through your institution's EHS office or a licensed hazardous waste disposal contractor.[7] Never pour this chemical down the drain or dispose of it in regular trash.[13][14][17]

Decontamination of Laboratory Equipment

Properly cleaning non-disposable equipment (e.g., glassware) is crucial to prevent cross-contamination and unintended exposure.

  • Initial Solvent Rinse (in a Fume Hood) : Rinse the contaminated equipment with a minimal amount of a suitable organic solvent (e.g., acetone, ethyl acetate) to dissolve any residual compound.

  • Collect Rinseate : This initial rinseate is hazardous. It must be collected and added to your "Halogenated Organic Liquid Waste" container.

  • Wash : After the initial solvent rinse, wash the equipment thoroughly with warm water and a laboratory detergent.[11]

  • Final Rinse : Rinse the equipment with deionized water and allow it to dry completely.

By adhering to these procedures, you ensure that your innovative work is conducted safely, responsibly, and in full compliance with environmental regulations, building a culture of trust and scientific integrity that extends beyond the laboratory.

References

  • Hazardous Waste Guide. UTIA Safety Office. [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Hazardous Waste Reduction. University of California, Santa Cruz - Environmental Health and Safety. [Link]

  • SAFETY DATA SHEET for 1-Bromo-4,5-dichloro-2-fluorobenzene. Fisher Scientific. [Link]

  • 7-Bromo-2-(chloromethyl)-1,3-benzoxazole. PubChem, National Center for Biotechnology Information. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Safety Data Sheet: Component B. Carl ROTH. [Link]

  • Benzoxazole. Wikipedia. [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical and Bio-Medical Science. [Link]

  • Decontamination Overview. NHS Borders. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.